N-pentyl-1H-indole-5-carboxamide
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Overview
Description
N-pentyl-1H-indole-5-carboxamide: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-1H-indole-5-carboxamide typically involves the reaction of 1H-indole-5-carboxylic acid with pentylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-pentyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or nitro-substituted derivatives .
Scientific Research Applications
N-pentyl-1H-indole-5-carboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-pentyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with similar structural features.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with an indazole group instead of an indole group.
Uniqueness: N-pentyl-1H-indole-5-carboxamide is unique due to its specific structural features and the presence of the pentyl group, which may influence its biological activity and chemical properties. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-pentyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-8-16-14(17)12-5-6-13-11(10-12)7-9-15-13/h5-7,9-10,15H,2-4,8H2,1H3,(H,16,17) |
InChI Key |
WHHFHOZQVJYAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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